molecular formula C7H4Br2ClF B2437543 6-Bromo-3-chloro-2-fluorobenzyl bromide CAS No. 1820741-85-2

6-Bromo-3-chloro-2-fluorobenzyl bromide

Cat. No.: B2437543
CAS No.: 1820741-85-2
M. Wt: 302.37
InChI Key: OOMIPLMFXHBMQC-UHFFFAOYSA-N
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Description

6-Bromo-3-chloro-2-fluorobenzyl bromide is an organic compound with the molecular formula C7H4Br2ClF. It is a derivative of benzene, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-chloro-2-fluorobenzyl bromide typically involves the bromination of 3-chloro-2-fluorotoluene. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually conducted in an inert solvent like dichloromethane or carbon tetrachloride at a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-chloro-2-fluorobenzyl bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the nature of the nucleophile or electrophile used. For example, nucleophilic substitution with sodium azide yields 6-azido-3-chloro-2-fluorobenzyl bromide, while electrophilic aromatic substitution with acyl chlorides produces acylated derivatives.

Scientific Research Applications

6-Bromo-3-chloro-2-fluorobenzyl bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-3-chloro-2-fluorobenzyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromine atoms on the benzene ring are highly reactive, making the compound suitable for substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-3-chloro-2-fluorobenzyl bromide is unique due to the specific arrangement of bromine, chlorine, and fluorine atoms on the benzene ring, which imparts distinct reactivity and properties. This makes it valuable in various chemical transformations and applications .

Properties

IUPAC Name

1-bromo-2-(bromomethyl)-4-chloro-3-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2ClF/c8-3-4-5(9)1-2-6(10)7(4)11/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOMIPLMFXHBMQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)F)CBr)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2ClF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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